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molecular formula C12H19N3 B175302 1-Benzyl-4-hydrazinylpiperidine CAS No. 180696-11-1

1-Benzyl-4-hydrazinylpiperidine

Cat. No. B175302
M. Wt: 205.3 g/mol
InChI Key: NUOSLMCEEMBSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

1-(1-Benzyl-piperidin-4-yl)-5-methyl-1H-pyrazole-4-carbaldehyde was prepared from ethyl acetoacetate and (1-benzyl-piperidin-4-yl)-hydrazine in the same manner as 5-cyclopropyl-1-isopropyl-1H-pyrazole-4-carbaldehyde (Example 49). (1-Benzyl-piperidin-4-yl)-hydrazine was prepared from 1-benzyl-piperidin-4-one in the same manner as (1-methyl-piperidin-4-yl)-hydrazine (Example 92).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCC)(=O)CC(C)=O.[CH2:10]([N:17]1[CH2:22][CH2:21][CH:20]([NH:23][NH2:24])[CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH:25]1([C:28]2N(C(C)C)N=[CH:30][C:29]=2[CH:36]=[O:37])CC1.C(N1CCC(=O)CC1)C1C=CC=CC=1.CN1CCC(NN)CC1>>[CH2:10]([N:17]1[CH2:18][CH2:19][CH:20]([N:23]2[C:28]([CH3:25])=[C:29]([CH:36]=[O:37])[CH:30]=[N:24]2)[CH2:21][CH2:22]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[CH2:10]([N:17]1[CH2:18][CH2:19][CH:20]([NH:23][NH2:24])[CH2:21][CH2:22]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=NN1C(C)C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
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0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1N=CC(=C1C)C=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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